molecular formula C6H6ClF3N2 B3377091 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1260658-92-1

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3377091
CAS No.: 1260658-92-1
M. Wt: 198.57 g/mol
InChI Key: YDRDGRBFCXHCCG-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with chloromethyl, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with chloromethylating and trifluoromethylating agents. One common method involves the use of chloromethyl methyl ether and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties such as increased thermal stability or hydrophobicity.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-1-methyl-5-(difluoromethyl)-1H-pyrazole
  • 3-(chloromethyl)-1-methyl-5-(monofluoromethyl)-1H-pyrazole
  • 3-(bromomethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further functionalization.

This compound’s unique combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

Properties

IUPAC Name

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c1-12-5(6(8,9)10)2-4(3-7)11-12/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRDGRBFCXHCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301188640
Record name 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260658-92-1
Record name 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260658-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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